![molecular formula C15H11NO2S B12636119 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-75-9](/img/structure/B12636119.png)
1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona es un compuesto orgánico complejo que presenta un grupo fenilo, un anillo de tiofeno y un anillo de oxazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de 2-bromo-1-(tiofen-2-il)etanona con ácido fenilacético en condiciones básicas para formar el producto deseado . Las condiciones de reacción a menudo requieren el uso de solventes como tetrahidrofurano (THF) y catalizadores como carbonato de potasio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. El enfoque general implicaría ampliar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos de fenilo o tiofeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbón.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o alcanos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de materiales avanzados con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona implica su interacción con varios objetivos moleculares. El compuesto puede unirse a enzimas o receptores específicos, alterando su actividad y conduciendo a efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, mostrando así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
1-Fenil-2-(tiofen-2-il)etan-1-ona: Carece del anillo de oxazol, lo que lo hace menos complejo.
2-(Tiofen-2-il)etanol: Contiene un grupo hidroxilo en lugar del anillo de oxazol.
1-Fenil-2-(piperidin-1-il)etanona: Presenta un anillo de piperidina en lugar de los anillos de tiofeno y oxazol.
Unicidad
1-Fenil-2-[2-(tiofen-2-il)-1,3-oxazol-5-il]etan-1-ona es único debido a su combinación de un grupo fenilo, un anillo de tiofeno y un anillo de oxazol. Esta estructura única imparte propiedades electrónicas y estéricas específicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
919778-75-9 |
|---|---|
Fórmula molecular |
C15H11NO2S |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
1-phenyl-2-(2-thiophen-2-yl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NO2S/c17-13(11-5-2-1-3-6-11)9-12-10-16-15(18-12)14-7-4-8-19-14/h1-8,10H,9H2 |
Clave InChI |
TZBCUDDZMAADIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
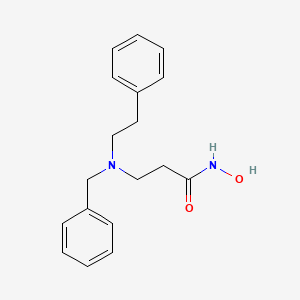
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
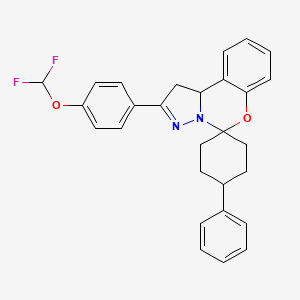
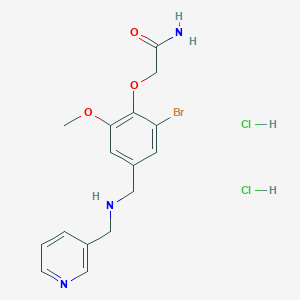
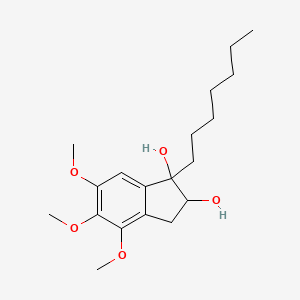

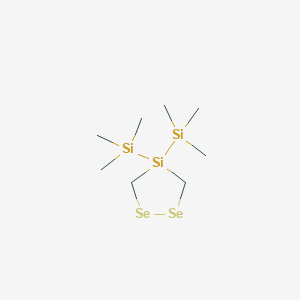
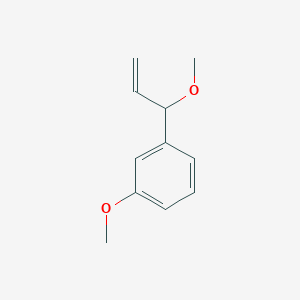
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

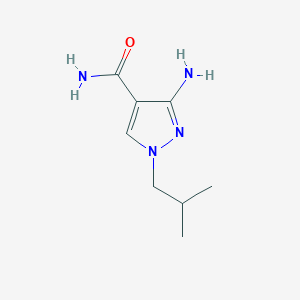
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)
